JWH 175

Overview

Description

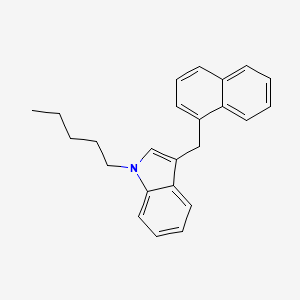

JWH 175: is a synthetic cannabinoid from the naphthylmethylindole family. It acts as a cannabinoid receptor agonist and was invented by the scientist John W. Huffman and colleagues at Clemson University . This compound is closely related to the widely used cannabinoid designer drug JWH 018, but with the ketone bridge replaced by a simpler methylene bridge . It is several times weaker than JWH 018, having a binding affinity at the cannabinoid receptor 1 of 22 nanomolar .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 175 involves the reaction of 1-naphthalenylmethyl chloride with 1-pentylindole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its classification as a controlled substance in many jurisdictions. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and disposal of hazardous chemicals, and adhering to regulatory guidelines.

Types of Reactions:

Reduction: Reduction reactions are less common for this compound due to its stable aromatic structure.

Substitution: Substitution reactions can occur at the naphthyl or indole rings, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Hydroxylated derivatives of this compound.

Substitution: Halogenated derivatives at the naphthyl or indole rings.

Scientific Research Applications

Binding Affinity

JWH-175 exhibits a lower binding affinity for cannabinoid receptors compared to its analog JWH-018. In vitro studies indicate that the Ki value for JWH-175 at the human CB1 receptor is approximately 25.8 nM, while JWH-018 has a significantly higher affinity at 9.5 nM . This differential potency suggests that JWH-175 may have less pronounced psychoactive effects than JWH-018.

Behavioral Effects

In vivo studies demonstrate that JWH-175 impacts sensorimotor responses, breath rate, and motor activity in test subjects (CD-1 male mice). The compound was found to impair these functions less potently than JWH-018. For instance, the effective dose (ED50) for reducing visual object response was 9.6 mg/kg for JWH-175 compared to 0.32 mg/kg for JWH-018 . This reduced potency may limit its utility in certain therapeutic contexts.

Bioactivation to JWH-018

One of the critical findings regarding JWH-175 is its metabolic conversion to JWH-018 in vivo. Studies indicate that following administration, JWH-175 is rapidly bioactivated in the bloodstream of mice, suggesting that its pharmacological effects may be mediated through this metabolite . This bioactivation raises important considerations for both clinical toxicology and forensic analysis, as it complicates the interpretation of drug testing results.

Metabolic Pathways

The metabolic profile of JWH-175 has been characterized using liquid chromatography–triple quadrupole mass spectrometry (LC-QqQ). The results show that JWH-175 undergoes significant transformation in biological samples (urine and plasma), leading to the formation of JWH-018, which is associated with more potent effects .

Safety and Abuse Potential

Despite limited information on the toxicological profile of JWH-175, preclinical studies have indicated potential abuse liability. The compound has been detected in oral fluid samples from users, suggesting illicit consumption patterns similar to other synthetic cannabinoids . The pharmacological effects observed—such as increased pain thresholds and altered motor functions—underscore the need for further investigation into its safety profile.

Comparison with Other Cannabinoids

A comparative analysis of the effects of JWH-175 and other synthetic cannabinoids highlights its lower potency but significant potential for adverse effects due to its conversion to JWH-018. This characteristic necessitates cautious consideration in clinical settings and underscores the importance of comprehensive pharmacokinetic studies .

Clinical Toxicology

The investigation into JWH-175's metabolism is crucial for clinical toxicology, particularly in understanding the implications of synthetic cannabinoid consumption. Its conversion to a more potent agonist complicates assessments of intoxication and overdose scenarios.

Forensic Science

In forensic contexts, the detection of JWH-175 and its metabolites can provide insights into substance use patterns among individuals. The rapid bioactivation to JWH-018 necessitates refined analytical techniques for accurate identification in biological samples .

Mechanism of Action

JWH 175 exerts its effects by acting as an agonist at the cannabinoid receptor 1, which is primarily found in the central nervous system. It binds to the receptor and activates it, leading to a cascade of intracellular signaling events that result in its psychoactive effects . This compound has a greater affinity for cannabinoid receptor 1 than for cannabinoid receptor 2, with a selectivity index of 14 .

Comparison with Similar Compounds

JWH 018: JWH 175 is structurally similar to JWH 018 but has a methylene bridge instead of a ketone bridge.

JWH 176: Another synthetic cannabinoid with a similar structure but different pharmacological properties.

Uniqueness: this compound is unique in its structural modification, which results in a lower potency compared to JWH 018. This makes it less likely to be used in synthetic cannabis blends, although it is still explicitly banned in several jurisdictions .

Biological Activity

JWH-175, chemically known as 3-(1-naphthalenylmethyl)-1-pentyl-1H-indole, is a synthetic cannabinoid that has garnered attention for its psychoactive properties. This compound is structurally related to JWH-018, another well-known synthetic cannabinoid. Understanding the biological activity of JWH-175 is crucial for evaluating its pharmacological effects, potential therapeutic applications, and risks associated with its use.

Binding Affinity

JWH-175 acts as an agonist at cannabinoid receptors CB1 and CB2, although it exhibits lower potency compared to JWH-018. In vitro studies have shown that the binding affinity of JWH-175 for the rat CB1 receptor is , whereas JWH-018 has a . This indicates that while JWH-175 can activate these receptors, it does so less effectively than its analog.

In Vivo Effects

Behavioral studies in CD-1 male mice have demonstrated that JWH-175 induces various effects such as impaired sensorimotor responses, reduced respiratory rate, and altered motor activity. The compound's effects were observed to be less potent than those induced by JWH-018. For instance, the effective dose (ED50) of JWH-175 was determined to be .

Metabolism and Bioactivation

One of the significant findings regarding JWH-175 is its rapid bioactivation to JWH-018 in vivo. Metabolic studies utilizing liquid chromatography–triple quadrupole mass spectrometry (LC-QqQ) revealed that after administration, JWH-175 is metabolized into the more potent JWH-018 in the bloodstream of treated mice . This transformation raises concerns regarding the pharmacological effects attributed to JWH-175, as they may largely result from its metabolite.

Case Studies

A study conducted on the acute systemic administration of varying doses (0.01–30 mg/kg) of JWH-175 highlighted its pharmacological profile over a monitoring period of five hours. The study assessed multiple parameters including body temperature and mechanical analgesia .

Summary of Findings from Case Studies:

| Parameter | Effect Observed | Potency Compared to JWH-018 |

|---|---|---|

| Sensorimotor Response | Impaired | Less potent |

| Respiratory Rate | Reduced | Less potent |

| Motor Activity | Decreased | Less potent |

| Pain Threshold | Increased | Less potent |

Toxicological Profile

The toxicological profile of JWH-175 remains under-researched; however, preclinical studies have indicated potential abuse liability and adverse effects similar to other synthetic cannabinoids. Its detection in oral fluid samples suggests illicit use among consumers .

Properties

IUPAC Name |

3-(naphthalen-1-ylmethyl)-1-pentylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N/c1-2-3-8-16-25-18-21(23-14-6-7-15-24(23)25)17-20-12-9-11-19-10-4-5-13-22(19)20/h4-7,9-15,18H,2-3,8,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBRSILIYTUTSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717796 | |

| Record name | 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619294-35-8 | |

| Record name | 3-(1-Naphthalenylmethyl)-1-pentyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619294-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Naphthalen-1-yl)methyl]-1-pentyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-175 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S82KAS832 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.